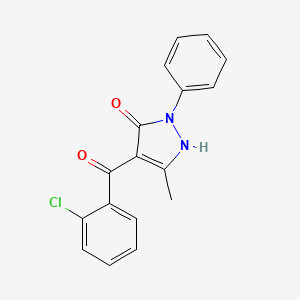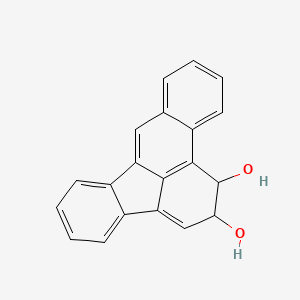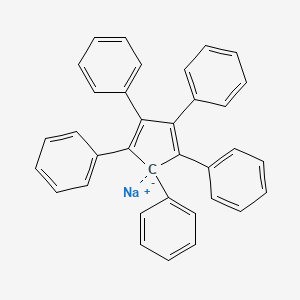
sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is an organometallic compound with the molecular formula C₃₅H₂₅Na. It is known for its unique structure, which includes a cyclopentadienyl ring substituted with four phenyl groups and a benzene ring. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of 1,2,3,4,5-pentaphenylcyclopentadiene with sodium metal. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The process involves dissolving the pentaphenylcyclopentadiene in a suitable solvent, such as tetrahydrofuran (THF), and then adding sodium metal. The reaction mixture is stirred until the sodium is completely dissolved, forming the desired sodium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory-scale synthesis can be scaled up with appropriate safety measures and equipment to handle the reactive sodium metal and inert atmosphere requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetraphenylcyclopentadienone, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry, particularly in the formation of complexes with transition metals.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Wirkmechanismus
The mechanism by which sodium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can interact with molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific metal ion and the nature of the complex formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylcyclopentadienone: Similar in structure but lacks the sodium ion.
Pentaphenylcyclopentadiene: Precursor to the compound, with an additional phenyl group.
Hexaphenylbenzene: Formed from the reaction of tetraphenylcyclopentadienone with diphenylacetylene.
Uniqueness
Sodium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene is unique due to the presence of the sodium ion, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in the formation of organometallic complexes and advanced materials .
Eigenschaften
CAS-Nummer |
82207-56-5 |
|---|---|
Molekularformel |
C35H25Na |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.Na/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
InChI-Schlüssel |
ZHAOSXLYRZXVHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



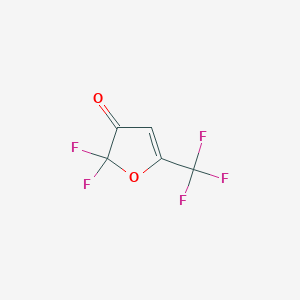
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)

![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
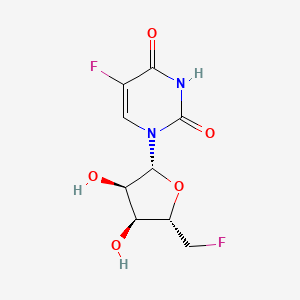
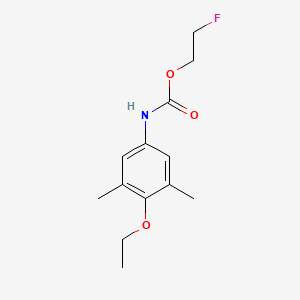
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
